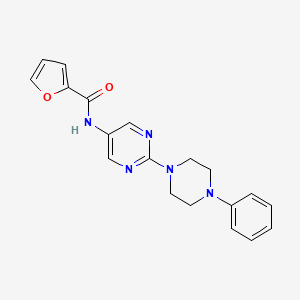

![molecular formula C25H28N2O3S B2829883 Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887901-93-1](/img/structure/B2829883.png)

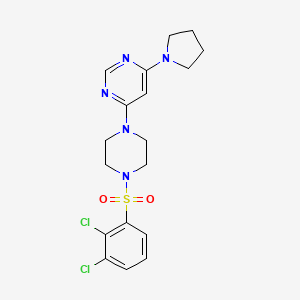

Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of naphthalene and pyridine, which are both aromatic compounds. Naphthalene is a polycyclic aromatic hydrocarbon (PAH) consisting of two fused benzene rings . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N . The presence of multiple methyl groups and an ethyl group suggests that this compound could be a substituted derivative of these parent structures.

Applications De Recherche Scientifique

Synthesis and Catalysis

Compounds with complex structures, such as the one you're interested in, often serve as intermediates or catalysts in organic synthesis. For instance, phosphine-catalyzed [4 + 2] annulation processes utilize similar compounds for the synthesis of highly functionalized tetrahydropyridines, showcasing their importance in creating intricate molecular architectures with high regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003). This type of research highlights the utility of such compounds in facilitating complex chemical transformations.

Material Science

In material science, derivatives of naphthalene and similar aromatic compounds play crucial roles in the development of new materials with unique properties. For example, the synthesis of crystalline polyimide porous organic frameworks from naphthalene diimide units demonstrates the application of these compounds in creating materials with specific gas adsorption characteristics, offering insights into gas separation technologies (Jiang et al., 2018).

Environmental Applications

Similar compounds are also investigated for their environmental applications, such as in the selective production of chemicals from polymer waste through pyrolysis, highlighting their role in waste management and recycling strategies (Yoshioka, Grause, Otani, & Okuwaki, 2006).

Pharmaceutical Research

In the pharmaceutical sector, compounds with naphthalene units are part of the synthesis pathways for creating new drugs and exploring biological activities. Their synthesis and activity evaluation often lead to discoveries of molecules with potential therapeutic uses, reflecting the chemical's significance in drug development processes (Markosyan et al., 2020).

Propriétés

IUPAC Name |

ethyl 5,5,7,7-tetramethyl-2-(naphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O3S/c1-6-30-23(29)19-18-14-24(2,3)27-25(4,5)20(18)31-22(19)26-21(28)17-12-11-15-9-7-8-10-16(15)13-17/h7-13,27H,6,14H2,1-5H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCKPPHXXHFGKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/no-structure.png)

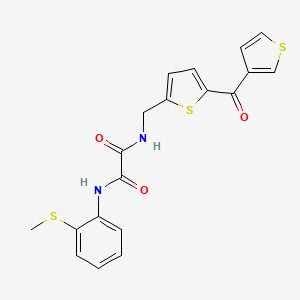

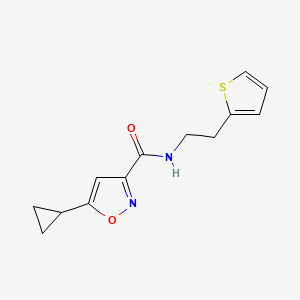

![N-(3-chlorophenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2829801.png)

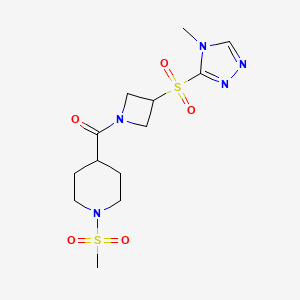

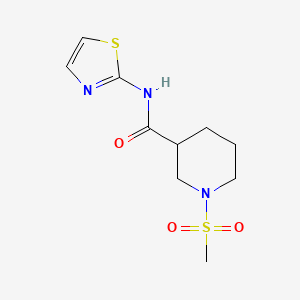

![5-[3-(Chloromethyl)-1-bicyclo[1.1.1]pentanyl]-2,3-dihydro-1-benzofuran](/img/structure/B2829802.png)

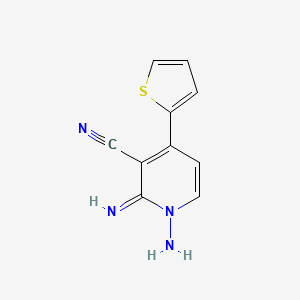

![N-(2-chloro-4-methylphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2829819.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2829823.png)